molecular formula C22H23N3O3 B5015948 4-(2-Butyl-1,3-benzoxazole-5-carbonyl)-1-phenylpiperazin-2-one

4-(2-Butyl-1,3-benzoxazole-5-carbonyl)-1-phenylpiperazin-2-one

Cat. No.: B5015948
M. Wt: 377.4 g/mol
InChI Key: HALMXBGRZKHYIS-UHFFFAOYSA-N
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Description

4-(2-Butyl-1,3-benzoxazole-5-carbonyl)-1-phenylpiperazin-2-one is a complex organic compound with a unique structure that combines a benzoxazole ring with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Butyl-1,3-benzoxazole-5-carbonyl)-1-phenylpiperazin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of 2-butyl-1,3-benzoxazole-5-carboxylic acid, which is then coupled with 1-phenylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Butyl-1,3-benzoxazole-5-carbonyl)-1-phenylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated piperazine derivatives.

Scientific Research Applications

4-(2-Butyl-1,3-benzoxazole-5-carbonyl)-1-phenylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-Butyl-1,3-benzoxazole-5-carbonyl)-1-phenylpiperazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can interact with specific binding sites, while the piperazine moiety can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-1,3-benzoxazole-5-carboxylic acid
  • 1-Phenylpiperazine
  • 2-Butyl-N-methyl-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-5-carboxamide

Uniqueness

4-(2-Butyl-1,3-benzoxazole-5-carbonyl)-1-phenylpiperazin-2-one is unique due to its combined structural features, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, particularly in medicinal chemistry where both solubility and target specificity are crucial.

Properties

IUPAC Name

4-(2-butyl-1,3-benzoxazole-5-carbonyl)-1-phenylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-2-3-9-20-23-18-14-16(10-11-19(18)28-20)22(27)24-12-13-25(21(26)15-24)17-7-5-4-6-8-17/h4-8,10-11,14H,2-3,9,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALMXBGRZKHYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCN(C(=O)C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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